Ethyl 4-ethoxybutanimidate
Description
Ethyl 4-ethoxybutanimidate (C₈H₁₇NO₂) is an imidate ester characterized by a four-carbon backbone with an ethoxy group (-OCH₂CH₃) at the fourth position and an ethyl ester (-OCH₂CH₃) at the imidate moiety. This compound is structurally analogous to other alkyl-substituted butanimidates, which are intermediates in organic synthesis, particularly in the preparation of heterocycles, pharmaceuticals, and agrochemicals.
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
ethyl 4-ethoxybutanimidate |
InChI |
InChI=1S/C8H17NO2/c1-3-10-7-5-6-8(9)11-4-2/h9H,3-7H2,1-2H3 |
InChI Key |
GCBCSNNIOGPXDP-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCC(=N)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-ethoxybutanimidate typically involves the reaction of ethyl 4-ethoxybutanoate with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the imidate group. The reaction conditions often include moderate temperatures and specific solvents to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as purification through distillation or crystallization to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-ethoxybutanimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ethyl 4-oxo-butanoate, while reduction could produce ethyl 4-aminobutanoate.
Scientific Research Applications
Ethyl 4-ethoxybutanimidate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be utilized in the study of enzyme interactions and metabolic pathways.
Industry: this compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-ethoxybutanimidate involves its interaction with specific molecular targets. The compound can act as a substrate for certain enzymes, leading to the formation of active intermediates that participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences
The primary distinction between Ethyl 4-ethoxybutanimidate and its analogs lies in the substituent at the fourth carbon. Below is a comparative analysis with structurally similar compounds:
Thermodynamic and Spectroscopic Data
Limited experimental data exist for this compound. However, comparative NMR studies suggest:
- ¹H NMR : Ethoxy protons resonate at δ 1.2–1.4 ppm (triplet) and δ 3.4–3.6 ppm (quartet), distinct from chloro analogs (δ 3.8–4.0 ppm for CH₂Cl).
- IR Spectroscopy : Strong absorption at ~1650 cm⁻¹ (C=N stretch), consistent with imidate esters.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
